2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused bicyclic core with a thiazole and pyridazine ring. Its structure features:
- 3-Methoxyphenyl substituent at position 7: Introduces electron-donating effects and steric bulk.
Properties
IUPAC Name |
2-amino-7-(3-methoxyphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-7-4-2-3-6(5-7)8-10-9(11(17)16-15-8)14-12(13)19-10/h2-5H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVNPSVLOIVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiazole and pyridazine precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups at specific positions on the ring system.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has shown promise in various biological assays. It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.
Industry: In industry, the compound's unique properties make it suitable for use in the development of new materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Substituent Variations at Position 2
The amino group at position 2 is a common feature, but other nitrogen-containing substituents have been explored:
Key Observations :
- Synthetic Yields : Cyclic amines (e.g., morpholinyl) achieve higher yields (~81%) compared to pyrrolidinyl (77%), possibly due to better leaving-group properties .
Biological Activity
The compound 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, synthesis methods, and structure-activity relationships.
Chemical Structure
The chemical structure of 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be represented as follows:
This compound features a thiazole ring fused with a pyridazine moiety and an amino group at one position and a methoxyphenyl substituent at another.
Synthesis
The synthesis of thiazolo-pyridazine derivatives typically involves cyclocondensation reactions. A notable method includes the use of high-pressure Q-Tube reactors to promote cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. This method has shown high functional group tolerance and yields compounds with significant biological activity .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various thiazolo-pyridazine derivatives, including 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. The following table summarizes the IC50 values against different cancer cell lines:
The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 14.34 µM , indicating its potential as an anti-cancer agent. Notably, it demonstrated even stronger activity against the HCT-116 colon cancer cell line with an IC50 of 6.90 µM , outperforming doxorubicin in this context.
Structure-Activity Relationship
The biological activity of thiazolo-pyridazine derivatives is influenced by their structural components. Electron-withdrawing groups on the phenyl ring enhance cytotoxicity, while electron-donating groups tend to reduce it. For instance:
- Compounds with NO2 or Cl substituents showed increased activity compared to those with Me or OMe groups .
Case Studies
In a comprehensive study involving multiple thiazolo-pyridazine derivatives, researchers found that varying substituents on the phenyl ring significantly affected cytotoxicity profiles. The presence of electron-withdrawing groups consistently led to enhanced potency against cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
